molecular formula C16H23N3O4S B11000512 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-valinamide

Cat. No.: B11000512
M. Wt: 353.4 g/mol
InChI Key: WNSMCMMPSCAMNI-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiolane ring and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring and the subsequent attachment of the carbamoyl and phenylbutanamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-PHENYLBUTANAMIDE is unique due to its specific combination of a thiolane ring and a phenylbutanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-phenylbutanamide

InChI

InChI=1S/C16H23N3O4S/c1-11(2)14(15(20)17-12-6-4-3-5-7-12)19-16(21)18-13-8-9-24(22,23)10-13/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,20)(H2,18,19,21)/t13?,14-/m0/s1

InChI Key

WNSMCMMPSCAMNI-KZUDCZAMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.